Chromoionophore XVII
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Overview
Description
Chromoionophore XVII is a chemical species that reversibly binds ions . It’s a pH indicator that can be covalently linked to a cellulose support . It’s a model compound for pH and cation indicator dyes that can be covalently linked to cellulose .
Molecular Structure Analysis
The molecular formula of Chromoionophore XVII is C18H15KN2O7S2, and it has a molecular weight of 474.55 . Its IUPAC name is potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate .Scientific Research Applications
Analytical Chemistry
Chromoionophores are used in ion-selective optodes, which are important tools in analytical chemistry . These optodes can selectively bind ions and are known for their excellent chemical selectivity . However, the complexation reaction does not directly result in an optical signal change, so signal transducers, such as chromoionophores, are required .
Bioanalytical Chemistry
In bioanalytical chemistry, ion-selective optodes, including those using chromoionophores, are used for sensing ions in biological samples . These sensors must not only exhibit excellent chemical selectivity but also the ability to eliminate the optical background interference such as autofluorescence and light scattering .
Cellular Research
Ion-selective optodes, including those using chromoionophores, have potential use in ultrasmall spaces, such as the interior of a cell . They are gaining increasing interests owing to their potential use in ultrasmall spaces .
Complex Real Samples Research
Ion-selective optodes, including those using chromoionophores, are known to be pH dependent and usually operated in a passive mode . In view of the applications in complex real samples, the sensors must exhibit not only excellent chemical selectivity but also the ability to eliminate the optical background interference .
Designing of Fluorescent Microspheres
Chromoionophores have been used in the designing of fluorescent microspheres . These microspheres can be used in various applications, including bioimaging, drug delivery, and diagnostics .
7. Preparation of Novel Salicylate-Selective Optical Sensors Chromoionophores have been used in the preparation of novel salicylate-selective optical sensors . These sensors have been successfully applied for salicylate determination in pharmaceutical formulations .
Digital Printing on Fabrics
Chromoionophores have been used in digital printing on fabrics . This technology can create smart clothes for epidermal chemical sensing .
Assay of Na+ Activity
Chromoionophores have been used in the assay of Na+ activity with solvent polymeric optode membranes . These assays are important in various fields, including biochemistry, medicine, and environmental science .
Assay of Ca2+ Activity
Chromoionophores have been used in the assay of Ca2+ activity with solvent polymeric optode membranes . These assays are important in various fields, including biochemistry, medicine, and environmental science .
Safety And Hazards
Future Directions
Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .
properties
IUPAC Name |
potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTLSWGJASRO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15KN2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746880 |
Source
|
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore XVII | |
CAS RN |
156122-91-7 |
Source
|
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromoionophore XVII | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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